7-Fluoro-8-methylquinoline
Overview
Description
7-Fluoro-8-methylquinoline is a fluorinated heterocyclic aromatic organic compound It is characterized by the presence of a quinoline core structure with a fluorine atom at the 7-position and a methyl group at the 8-position
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or xenon difluoride.
Cyclization Reactions: Cyclization reactions involving halogenated precursors can also be employed. For example, the cyclization of 2-aminobenzyl fluoride with acetic anhydride can yield this compound.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be used to introduce the fluorine and methyl groups. This involves the use of boronic acids or boronates and palladium catalysts.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivative.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation: Quinone derivatives, such as 7-fluoro-8-methylquinone.
Reduction: Hydroquinoline derivatives, such as 7-fluoro-8-methylhydroquinoline.
Substitution: Halogenated or alkylated derivatives, depending on the substitution pattern.
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives often work by inhibiting the function of their target enzymes, disrupting the biochemical processes in which these enzymes are involved .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways depending on their specific targets .
Result of Action
The inhibition of target enzymes by quinoline compounds can disrupt normal cellular functions and lead to various biological effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of quinoline compounds .
Scientific Research Applications
7-Fluoro-8-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the design of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Fluoro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
7-Fluoro-2-methylquinoline: Different position of the methyl group.
8-Fluoro-7-methylquinoline: Different position of the fluorine atom.
7-Fluoroquinoline: Lacks the methyl group.
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Properties
IUPAC Name |
7-fluoro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAZGOSPJOIUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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